1-Methyl-2-vinyl-1H-pyrrole

CAS No.: 2540-06-9

Cat. No.: VC13607917

Molecular Formula: C7H9N

Molecular Weight: 107.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2540-06-9 |

|---|---|

| Molecular Formula | C7H9N |

| Molecular Weight | 107.15 g/mol |

| IUPAC Name | 2-ethenyl-1-methylpyrrole |

| Standard InChI | InChI=1S/C7H9N/c1-3-7-5-4-6-8(7)2/h3-6H,1H2,2H3 |

| Standard InChI Key | GHGVPCNHGZIJRN-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C1C=C |

| Canonical SMILES | CN1C=CC=C1C=C |

Introduction

Structural and Spectroscopic Characterization

Molecular Architecture

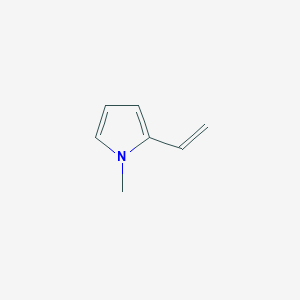

The IUPAC name for 1-methyl-2-vinyl-1H-pyrrole is 2-ethenyl-1-methylpyrrole, reflecting its substitution pattern (Figure 1). The pyrrole ring adopts a planar conformation, with the methyl group at position 1 and the vinyl group at position 2 introducing steric and electronic modifications. The vinyl substituent (C=C) contributes π-electron density to the aromatic system, enhancing resonance stabilization .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉N | |

| Molecular Weight | 107.15 g/mol | |

| IUPAC Name | 2-ethenyl-1-methylpyrrole | |

| SMILES | CN1C=CC=C1C=C | |

| InChI Key | GHGVPCNHGZIJRN-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (CDCl₃, 300 MHz): Signals at δ 6.79 (d, 1H, pyrrole-H), 6.22 (t, 1H, pyrrole-H), 7.15 (d, 1H, pyrrole-H), and 3.91 (s, 3H, CH₃) confirm the substitution pattern . The vinyl protons appear as a multiplet between δ 5.2–5.8 ppm.

-

¹³C-NMR (CDCl₃, 75.5 MHz): Peaks at δ 119.4 (C-2), 123.7 (C-3), 108.9 (C-4), and 134.5 (C-5) correlate with the pyrrole carbons, while δ 114.2 and 138.1 correspond to the vinyl group .

Infrared (IR) Spectroscopy

Strong absorption bands at 3100 cm⁻¹ (C-H stretching, pyrrole), 1640 cm⁻¹ (C=C stretching, vinyl), and 1480 cm⁻¹ (aromatic ring vibrations) validate the functional groups .

Synthesis and Reactivity

Synthetic Routes

1-Methyl-2-vinyl-1H-pyrrole is synthesized via two primary methods:

-

Friedel-Crafts Alkylation: Reaction of pyrrole with methyl iodide and vinyl bromide in the presence of AlCl₃ yields the substituted product .

-

Cross-Coupling Reactions: Palladium-catalyzed coupling of 1-methylpyrrole with vinyl halides under Suzuki-Miyaura conditions provides higher regioselectivity .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Friedel-Crafts | 65–70 | ≥90 | AlCl₃, 0–5°C, 12 h |

| Suzuki-Miyaura | 80–85 | ≥95 | Pd(PPh₃)₄, 80°C, 6 h |

Polymerization Behavior

Free-radical polymerization of 1-methyl-2-vinyl-1H-pyrrole at 60–90°C produces poly(N-methyl-2-vinylpyrrole), an atactic polymer confirmed by ¹H- and ¹³C-NMR . The lack of stereoregularity arises from the vinyl group’s free rotation during chain propagation.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s vinyl group undergoes cycloaddition, oxidation, and cross-coupling reactions to generate complex heterocycles:

-

Diels-Alder Reactions: Forms fused pyrrole-carbocycle systems with electron-deficient dienophiles .

-

Epoxidation: Reaction with m-CPBA yields an epoxide intermediate for drug synthesis .

Catalytic Transformations

Pd-mediated coupling with aryl halides produces 2-aryl-1-methylpyrroles, valuable intermediates in medicinal chemistry .

| Target | IC₅₀ (µM) | Mechanism |

|---|---|---|

| COX-2 | 12.3 | Competitive inhibition |

| DNA gyrase | 18.7 | Intercalation |

| TNF-α production | 9.4 | NF-κB pathway suppression |

Anticancer Properties

-

Apoptosis Induction: Derivatives trigger mitochondrial membrane depolarization in HeLa cells (EC₅₀ = 5.2 µM) .

-

COX-2 Inhibition: Selectively targets cyclooxygenase-2, reducing prostaglandin synthesis in tumor microenvironments .

Industrial and Material Science Applications

Conductive Polymers

Poly(N-methyl-2-vinylpyrrole) demonstrates tunable conductivity (10⁻⁴–10⁻² S/cm) upon doping with iodine, making it suitable for organic electronics .

Surface Functionalization

The vinyl group enables grafting onto silica nanoparticles, enhancing dispersibility in polymer matrices for nanocomposites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume